molecular formula C11H11ClF2O3 B14049035 1-Chloro-1-(5-(difluoromethoxy)-2-methoxyphenyl)propan-2-one

1-Chloro-1-(5-(difluoromethoxy)-2-methoxyphenyl)propan-2-one

Katalognummer: B14049035
Molekulargewicht: 264.65 g/mol
InChI-Schlüssel: IGWCLWGRAWWSHB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Chloro-1-(5-(difluoromethoxy)-2-methoxyphenyl)propan-2-one is an organic compound with a complex structure, characterized by the presence of chloro, difluoromethoxy, and methoxy groups attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(5-(difluoromethoxy)-2-methoxyphenyl)propan-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-(difluoromethoxy)-2-methoxybenzaldehyde with chloroacetone in the presence of a base, such as potassium carbonate, in an organic solvent like acetone. The reaction is carried out at a temperature range of 50-70°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-Chloro-1-(5-(difluoromethoxy)-2-methoxyphenyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Amines, thioethers.

Wissenschaftliche Forschungsanwendungen

1-Chloro-1-(5-(difluoromethoxy)-2-methoxyphenyl)propan-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Chloro-1-(5-(difluoromethoxy)-2-methoxyphenyl)propan-2-one involves its interaction with specific molecular targets. The presence of chloro, difluoromethoxy, and methoxy groups can influence its binding affinity and reactivity with enzymes or receptors. The compound may act by inhibiting or activating certain pathways, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-Chloro-1-(3-(difluoromethoxy)-5-hydroxyphenyl)propan-2-one
  • 1-Chloro-1-(5-(difluoromethoxy)-2-hydroxyphenyl)propan-2-one
  • 1-Chloro-1-(2-(difluoromethoxy)-5-fluorophenyl)propan-2-one

Uniqueness

1-Chloro-1-(5-(difluoromethoxy)-2-methoxyphenyl)propan-2-one is unique due to the specific arrangement of its functional groups, which can result in distinct chemical and biological properties

Eigenschaften

Molekularformel

C11H11ClF2O3

Molekulargewicht

264.65 g/mol

IUPAC-Name

1-chloro-1-[5-(difluoromethoxy)-2-methoxyphenyl]propan-2-one

InChI

InChI=1S/C11H11ClF2O3/c1-6(15)10(12)8-5-7(17-11(13)14)3-4-9(8)16-2/h3-5,10-11H,1-2H3

InChI-Schlüssel

IGWCLWGRAWWSHB-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C(C1=C(C=CC(=C1)OC(F)F)OC)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.